molecular formula C22H17NO2S2 B6106336 (5Z)-3-benzyl-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-benzyl-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B6106336
M. Wt: 391.5 g/mol
InChI Key: HRGDBPVPHSBJMG-MOSHPQCFSA-N
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Description

(5Z)-3-benzyl-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields This compound belongs to the thiazolidinone family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-benzyl-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 2-methoxynaphthaldehyde with benzylamine to form an intermediate Schiff base. This intermediate is then reacted with thioglycolic acid under reflux conditions to yield the desired thiazolidinone compound. The reaction conditions often require the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-benzyl-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced thiazolidinone derivatives.

    Substitution: The benzyl and methoxynaphthalene groups can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Electrophiles or nucleophiles; solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce reduced thiazolidinone derivatives.

Scientific Research Applications

(5Z)-3-benzyl-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-3-benzyl-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-3-benzyl-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring, benzyl group, and methoxynaphthalene moiety. This unique structure imparts specific chemical and biological properties, making it valuable for diverse scientific research applications.

Properties

IUPAC Name

(5Z)-3-benzyl-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO2S2/c1-25-19-12-11-16-9-5-6-10-17(16)18(19)13-20-21(24)23(22(26)27-20)14-15-7-3-2-4-8-15/h2-13H,14H2,1H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGDBPVPHSBJMG-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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